methyl 4-[({[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Description
The compound methyl 4-[({[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate (molecular formula: C₁₈H₁₇N₅O₃S, molecular weight: 383.426 g/mol) features a 1,2,4-triazole core substituted with a 2,5-dimethylphenyl group at position 4 and a phenyl group at position 5. A sulfanyl acetyl linker connects the triazole moiety to a methyl benzoate ester (Fig. 1).
Properties
CAS No. |
538336-46-8 |
|---|---|
Molecular Formula |
C26H24N4O3S |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
methyl 4-[[2-[[4-(2,5-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H24N4O3S/c1-17-9-10-18(2)22(15-17)30-24(19-7-5-4-6-8-19)28-29-26(30)34-16-23(31)27-21-13-11-20(12-14-21)25(32)33-3/h4-15H,16H2,1-3H3,(H,27,31) |
InChI Key |
HBRZSYSOWZZOOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The sulfanyl group is introduced via thiolation reactions, and the final esterification step involves the reaction of the intermediate with methyl benzoate under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the benzoate ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-[({[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 4-[({[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The sulfanyl group may also participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
Key Observations:
Structural Variations: Triazole Substituents: The target compound’s 2,5-dimethylphenyl and phenyl groups contrast with analogs featuring chlorobenzyl (), 4-chlorophenyl (), or cyanophenoxy methyl (). Electron-withdrawing groups (e.g., Cl, CN) may enhance stability but reduce solubility, whereas methyl groups (electron-donating) could improve lipophilicity .
Biological Activity: highlights that triazole derivatives with amino and heterocyclic substituents (e.g., furan) exhibit anti-exudative activity, suggesting the target compound’s dimethylphenyl and phenyl groups may confer distinct pharmacological properties. However, empirical data are lacking .
Physicochemical Properties: Molecular weights range from 383.426 (target) to 499.54 (). Larger substituents (e.g., cyanophenoxy methyl) increase molecular weight and may impact pharmacokinetics .
Research Findings and Implications
- Synthetic Routes : Analogous compounds are synthesized via cyclocondensation of thiosemicarbazides or through coupling reactions involving sulfanyl acetyl linkers. Substituent diversity requires tailored protecting group strategies .
- The target compound’s hydrophobic substituents may favor interactions with lipid-rich biological targets .
Biological Activity
Methyl 4-[({[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate (CAS No. 538336-46-8) is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H26N4O3S with a molecular weight of 474.58 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound was tested on human breast cancer cell lines (MDA-MB-231 and MCF-7), revealing significant antiproliferative effects. The IC50 values for these cell lines were reported to be approximately 0.50 to 3.58 μM, indicating potent activity compared to standard chemotherapeutics .
Table 1: Antiproliferative Activity of this compound
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific cellular pathways associated with tumor growth and proliferation. Notably, it has been shown to inhibit telomerase activity in MCF-7 cell lysates at concentrations as low as 0.5 μM . Telomerase is critical for the maintenance of telomeres and is often upregulated in cancer cells.
Case Studies
A study conducted by Sahoo et al. highlighted the synthesis and biological evaluation of various triazole derivatives, including this compound). The study found that compounds with similar structural motifs exhibited varying degrees of anticancer activity and suggested that modifications in substituents could enhance efficacy .
Additional Biological Activities
In addition to its anticancer properties, compounds containing the triazole moiety have been reported to exhibit antimicrobial and antifungal activities. For instance, triazole derivatives have shown effectiveness against various bacterial strains and fungi, which may broaden the therapeutic applications of this compound] .
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing methyl 4-[...]benzoate?
The synthesis involves:
Triazole ring formation : Reacting hydrazine derivatives (e.g., substituted phenylhydrazine) with carbon disulfide and KOH to form hydrazinecarbodithioate, followed by cyclization with hydrazine hydrate .
Functionalization : Introducing the sulfanylacetyl group via reaction with chloroacetyl chloride, then coupling with methyl 4-aminobenzoate using dicyclohexylcarbodiimide (DCC) .
Optimization : Use ethanol or DMF as solvents, maintain temperatures between 60–80°C, and monitor pH to avoid side reactions.
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- NMR Spectroscopy : Analyze / spectra to verify substituent positions (e.g., triazole protons at δ 8.1–8.3 ppm, ester carbonyl at ~168 ppm) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) and detect byproducts .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 427.5 [M+H]) .
Q. What common chemical transformations can this compound undergo in follow-up studies?
- Oxidation : Treat with HO or KMnO to convert the sulfanyl group to sulfoxides/sulfones .
- Reduction : Use NaBH or catalytic hydrogenation to modify nitro or ester groups .
- Substitution : Replace the 2,5-dimethylphenyl group via nucleophilic aromatic substitution under acidic conditions .
Advanced Research Questions
Q. How can design of experiments (DoE) optimize synthesis yield and reduce trial-and-error approaches?
- Factorial Design : Vary temperature (50–90°C), solvent polarity (ethanol vs. DMF), and stoichiometry to identify optimal conditions .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., coupling agent concentration vs. reaction time) to maximize yield .
- Computational Pre-Screening : Use density functional theory (DFT) to predict reaction pathways and transition states, narrowing experimental parameters .
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values)?
- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and controls (e.g., DMSO solvent effects) .
- Purity Reassessment : Re-analyze batches via HPLC to rule out impurities influencing activity .
- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based) with cellular viability assays (MTT) to confirm target specificity .
Q. What computational strategies predict reaction mechanisms or binding interactions with biological targets?
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate the triazole ring’s interaction with enzymes (e.g., cytochrome P450) to identify binding hotspots .
- Molecular Dynamics (MD) : Model the compound’s stability in lipid bilayers to assess membrane permeability .
- Docking Studies : Use AutoDock Vina to predict binding affinities with receptors like EGFR or COX-2 .
Q. How does structural modification of the triazole or benzoate moieties alter bioactivity?
- Substituent Effects : Replace the 2,5-dimethylphenyl group with electron-withdrawing groups (e.g., -Cl, -CF) to enhance enzyme inhibition .
- Comparative SAR : Compare with analogs (e.g., 4-chlorophenyl or furan derivatives) to identify critical functional groups for activity .
- Metabolic Stability : Introduce methoxy groups to reduce CYP450-mediated degradation, assessed via microsomal assays .
Q. What advanced characterization methods elucidate reaction intermediates or degradation products?
- LC-MS/MS : Track intermediates in real-time during synthesis (e.g., sulfanylacetyl derivatives) .
- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry of triazole substituents .
- In Situ IR Spectroscopy : Monitor carbonyl stretching frequencies to detect ester hydrolysis or oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
